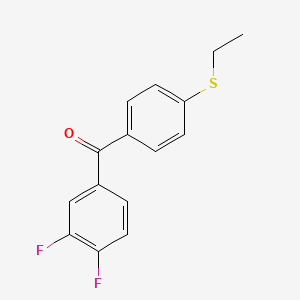

3,4-Difluoro-4'-(ethylthio)benzophenone

Description

BenchChem offers high-quality 3,4-Difluoro-4'-(ethylthio)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-4'-(ethylthio)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2OS/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUMSAMHYZGILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374260 | |

| Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-10-4 | |

| Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluoro-4'-(ethylthio)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Difluoro-4'-(ethylthio)benzophenone, a halogenated aromatic ketone of significant interest in contemporary chemical research and drug discovery. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications, grounded in established scientific principles.

Core Chemical Identity

3,4-Difluoro-4'-(ethylthio)benzophenone is a polysubstituted diaryl ketone. Its structure is characterized by a benzoyl group attached to a 3,4-difluorophenyl ring and a 4-(ethylthio)phenyl ring. The presence of two electron-withdrawing fluorine atoms on one aromatic ring and an electron-donating ethylthio group on the other imparts a unique electronic and conformational profile, making it a valuable intermediate in synthetic and medicinal chemistry.

Table 1: Chemical Identity of 3,4-Difluoro-4'-(ethylthio)benzophenone

| Identifier | Value | Source |

| CAS Number | 845781-10-4 | [1][2] |

| Molecular Formula | C₁₅H₁₂F₂OS | [1][2] |

| Molecular Weight | 278.32 g/mol | [1][2] |

| IUPAC Name | (3,4-Difluorophenyl)(4-(ethylthio)phenyl)methanone | [2] |

| Synonyms | 3,4-Difluoro-4'-(ethylsulfanyl)benzophenone | [2] |

digraph "3,4-Difluoro-4'-(ethylthio)benzophenone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,0.866!"]; S1 [label="S"]; C14 [label="C"]; C15 [label="C"]; F1 [label="F"]; F2 [label="F"];

// Benzene ring 1 (difluorophenyl) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Benzene ring 2 (ethylthiophenyl) C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Linker and substituents C1 -- C13; C7 -- C13; C13 -- O1 [style=double]; C10 -- S1; S1 -- C14; C14 -- C15; C3 -- F1; C4 -- F2;

// Implicit hydrogens are omitted for clarity }

Figure 1: Chemical structure of 3,4-Difluoro-4'-(ethylthio)benzophenone.

Physicochemical and Safety Profile

Table 2: Physicochemical and Safety Data

| Property | Value/Information | Source |

| Physical State | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water (predicted); Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted). | N/A |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |

Note: The absence of comprehensive safety data necessitates handling this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

In this specific synthesis, 4-ethylthiobenzene (thioanisole ethyl analog) serves as the electron-rich nucleophile, and 3,4-difluorobenzoyl chloride is the electrophilic acylating agent. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.

Figure 2: Generalized workflow for the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone.

Experimental Protocol: A General Approach

The following protocol is a representative procedure for the synthesis of benzophenone derivatives via Friedel-Crafts acylation and can be adapted for the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone.[4][5][6][7]

Materials:

-

4-Ethylthiobenzene

-

3,4-Difluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 3,4-difluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel.

-

Addition of Thioether: To the resulting mixture, add 4-ethylthiobenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,4-Difluoro-4'-(ethylthio)benzophenone.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The ethyl group will show a quartet for the methylene (-CH₂-) protons around δ 2.8-3.2 ppm and a triplet for the methyl (-CH₃) protons around δ 1.2-1.5 ppm. |

| ¹³C NMR | The carbonyl carbon will exhibit a signal around δ 190-200 ppm. Aromatic carbons will be observed in the range of δ 120-140 ppm. The methylene and methyl carbons of the ethyl group will appear upfield. |

| IR Spectroscopy | A strong characteristic absorption band for the carbonyl (C=O) stretch will be present in the region of 1650-1670 cm⁻¹. C-F stretching vibrations will be observed in the fingerprint region (1100-1300 cm⁻¹). Aromatic C-H stretching will be seen around 3000-3100 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 278. Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the ethyl group. |

Applications in Drug Discovery and Materials Science

The unique structural features of 3,4-Difluoro-4'-(ethylthio)benzophenone suggest its utility as a versatile building block in several areas of chemical research.

Medicinal Chemistry

-

Scaffold for Bioactive Molecules: The diaryl ketone motif is present in numerous biologically active compounds. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The thioether linkage can also contribute to biological activity, including anti-inflammatory and antimicrobial properties.

-

Enzyme Inhibitors: Benzophenone derivatives have been explored as inhibitors for various enzymes. The specific substitution pattern of this compound could be tailored to target specific enzyme active sites.

-

Anticancer and Antimicrobial Agents: The benzophenone scaffold is a known pharmacophore in the development of anticancer and antimicrobial agents. The combination of fluorine and a thioether moiety may lead to novel compounds with enhanced potency.

Materials Science

-

Polymer Synthesis: Fluorinated benzophenones can serve as monomers in the synthesis of high-performance polymers with desirable thermal and chemical resistance.

-

Photophysical Applications: The benzophenone core is a well-known photosensitizer. Functionalization with fluorine and thioether groups can modulate its photophysical properties for applications in photochemistry and materials science.

Conclusion

3,4-Difluoro-4'-(ethylthio)benzophenone is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-established method. The strategic placement of fluorine atoms and an ethylthio group provides a platform for the development of novel molecules with tailored biological and physical properties. Further research into the specific applications of this compound is warranted to fully explore its potential.

References

- Li, C., Liu, W., & Zhao, Z. (Kent). (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids.

- de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1859.

- Poirier, D., Auger, S., Merand, Y., Simard, J., & Labrie, F. (1995). Synthesis and Antiestrogenic Activity of Diaryl Thioether Derivatives. Journal of Medicinal Chemistry, 38(24), 4847–4857.

-

Oakwood Chemical. (n.d.). 3,4-Difluoro-4'-(ethylthio)benzophenone. Retrieved from [Link]

-

Pearson Education. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

-

NIST. (n.d.). Benzophenone. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the reaction between MP-9/CTAB. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

mzCloud. (2014, December 8). Benzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Benzophenone-Ketyls. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,4-DIFLUORO-4'-(ETHYLTHIO)BENZOPHENONE | 845781-10-4 [amp.chemicalbook.com]

- 3. 3,4-Difluoro-4'-(ethylthio)benzophenone [oakwoodchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 3,4-Difluoro-4'-(ethylthio)benzophenone

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4-Difluoro-4'-(ethylthio)benzophenone (CAS No. 845781-10-4). Designed for researchers, medicinal chemists, and material scientists, this document delves into the synthesis, reactivity, and analytical characterization of this trifunctional aromatic ketone. By integrating data from analogous structures with established chemical principles, this guide offers field-proven insights into the handling and application of this compound, highlighting its potential as a versatile building block in drug discovery and materials science.

Introduction and Molecular Overview

3,4-Difluoro-4'-(ethylthio)benzophenone is a polysubstituted aromatic ketone featuring a unique combination of functional groups that impart a distinct electronic and chemical profile. The core structure consists of a benzophenone scaffold, which is prevalent in numerous biologically active molecules and photoactive materials.[1][2] This core is asymmetrically substituted on its two phenyl rings.

One ring possesses an electron-donating ethylthio (-SCH₂CH₃) group at the para-position, which modulates the electron density of the aromatic system. The second ring is substituted with two electron-withdrawing fluorine atoms at the 3- and 4-positions. This substitution pattern creates an electron-poor aromatic system, significantly influencing the molecule's reactivity and physicochemical properties. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4] This guide will explore the interplay of these functional groups and provide a detailed scientific framework for the compound's use in a research setting.

Physicochemical Properties

While extensive experimental data for 3,4-Difluoro-4'-(ethylthio)benzophenone is not widely published, a robust profile can be constructed from supplier data and analysis of structurally related compounds.

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 845781-10-4 | [5][6] |

| Molecular Formula | C₁₅H₁₂F₂OS | [5] |

| Molecular Weight | 278.32 g/mol | [5] |

| Appearance | Predicted: White to off-white or pale yellow solid | Based on analogs like 3,4-Difluorobenzophenone (white to light yellow powder)[3]. |

| Melting Point | Predicted: 60-80 °C | This is an estimation. 3,4-Difluorobenzophenone melts at 53-57 °C[3], while the addition of the larger ethylthio group would likely increase the melting point due to increased molecular weight and van der Waals forces. |

| Boiling Point | Not determined. Predicted to be >300 °C at atm. pressure. | High molecular weight aromatic ketones typically have high boiling points. |

| Solubility | Predicted: Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone); Insoluble in water. | The largely nonpolar aromatic structure dictates its solubility profile. |

Synthesis and Mechanistic Insights: A Validated Protocol

The most direct and industrially scalable route to 3,4-Difluoro-4'-(ethylthio)benzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring—in this case, ethylthiobenzene (thioanisole ethyl analog)—with an acyl halide catalyzed by a Lewis acid.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

Caption: Proposed workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

Expertise & Causality: The choice of a strong Lewis acid like AlCl₃ is critical as it complexes with the acyl chloride's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic and forming the reactive acylium ion. Anhydrous conditions are paramount because AlCl₃ reacts violently with water, which would quench the catalyst. The reaction is performed at a low temperature initially to control the exothermic reaction and prevent unwanted side reactions.

-

Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Catalyst Suspension: Anhydrous dichloromethane (DCM, 100 mL) is added to the flask, followed by the cautious addition of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). The suspension is cooled to 0 °C in an ice bath.

-

Acylium Ion Formation: 3,4-Difluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM (20 mL) is added dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the acylium ion complex.

-

Electrophilic Substitution: Ethylthiobenzene (1.05 equivalents) dissolved in anhydrous DCM (20 mL) is added dropwise to the reaction mixture. The temperature is maintained at 0 °C during addition and the reaction is then allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): The reaction flask is cooled again to 0 °C. The mixture is very slowly and carefully poured into a beaker containing crushed ice and concentrated HCl (50 mL). This step hydrolyzes the aluminum complexes and quenches the reaction. Caution: This process is highly exothermic and releases HCl gas.

-

Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,4-Difluoro-4'-(ethylthio)benzophenone.

Chemical Reactivity and Electronic Profile

The molecule's reactivity is governed by the electronic push-pull system created by its substituents.

-

The Carbonyl Group: The ketone functional group is a primary site for nucleophilic addition. It can be reduced to the corresponding diphenylmethanol using reducing agents like sodium borohydride (NaBH₄).

-

The 3,4-Difluorophenyl Ring: This ring is electron-deficient due to the powerful inductive and mesomeric electron-withdrawing effects of the two fluorine atoms. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the C4 position.

-

The 4'-(Ethylthio)phenyl Ring: The ethylthio group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the lone pairs on the sulfur atom. The sulfur atom itself is also susceptible to oxidation, potentially forming a sulfoxide or sulfone with appropriate oxidizing agents.

Caption: Key reactive zones of 3,4-Difluoro-4'-(ethylthio)benzophenone based on its electronic structure.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound requires a multi-technique approach. Each method provides complementary information about the molecule's structure.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Difluoro-4'-(ethylthio)benzophenone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Difluoro-4'-(ethylthio)benzophenone, a halogenated and sulfur-containing benzophenone derivative of interest in medicinal chemistry and materials science. The document outlines a robust synthetic protocol based on the Friedel-Crafts acylation, details the mechanistic rationale behind the experimental choices, and provides a thorough guide to the analytical techniques required for structural verification and purity assessment. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel small molecules and for professionals in the field of drug development seeking to understand the preparation and properties of complex organic compounds.

Introduction: Significance and Physicochemical Properties

3,4-Difluoro-4'-(ethylthio)benzophenone (CAS No. 845781-10-4) is a diaryl ketone featuring a difluorinated phenyl ring and an ethylthio-substituted phenyl ring.[1] The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. The ethylthio group introduces a flexible, lipophilic chain and a sulfur atom capable of engaging in various non-covalent interactions. The benzophenone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2]

Table 1: Physicochemical Properties of 3,4-Difluoro-4'-(ethylthio)benzophenone

| Property | Value | Source |

| CAS Number | 845781-10-4 | [1] |

| Molecular Formula | C₁₅H₁₂F₂OS | [1] |

| Molecular Weight | 278.32 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge of benzophenones |

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[3] For the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone, the logical disconnection points to 3,4-difluorobenzoyl chloride and ethylthiobenzene as the primary starting materials.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 3,4-difluorobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion.[3] The electron-rich ethylthiobenzene then acts as a nucleophile, attacking the acylium ion. The ethylthio group is an ortho-, para-directing activator, meaning it will direct the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, 3,4-Difluoro-4'-(ethylthio)benzophenone, is expected to be the major product.[4] Subsequent deprotonation of the resulting arenium ion intermediate by the [AlCl₄]⁻ complex regenerates the aromaticity of the ring and releases the Lewis acid catalyst.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation reactions.[5]

Materials:

-

3,4-Difluorobenzoyl chloride (1.0 eq)

-

Ethylthiobenzene (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3,4-difluorobenzoyl chloride (1.0 eq) to the stirred suspension.

-

To this mixture, add a solution of ethylthiobenzene (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Stir vigorously for 15 minutes to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 3,4-Difluoro-4'-(ethylthio)benzophenone as a solid.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,4-Difluoro-4'-(ethylthio)benzophenone. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons on the ethylthio-substituted ring will appear as two doublets in the aromatic region. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon will appear as a downfield singlet. The fluorinated carbons will show characteristic splitting due to carbon-fluorine coupling. The remaining aromatic and aliphatic carbons will resonate at their expected chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~194-196 |

| Aromatic CH | 7.2 - 7.8 | 115 - 145 |

| -SCH₂- | ~2.9 (quartet) | ~28 |

| -CH₃ | ~1.3 (triplet) | ~15 |

Note: These are predicted values based on analogous structures. Actual values may vary.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1650 - 1670 | Strong |

| C-F | 1100 - 1300 | Strong |

| C-S | 600 - 800 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 3000 | Medium |

The most characteristic peak in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 278.32.[1]

Expected Fragmentation Pattern:

The major fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of the following fragment ions:

-

[C₇H₃F₂O]⁺: 3,4-difluorobenzoyl cation

-

[C₈H₉S]⁺: 4-(ethylthio)phenyl cation

-

[C₆H₅S]⁺: Thiophenyl cation (from cleavage of the ethyl group)

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The successful synthesis of the target compound should be confirmed by obtaining the expected spectroscopic data as outlined in the characterization section. Any significant deviation from the expected NMR, IR, and MS data would indicate the presence of impurities or the formation of an incorrect product, necessitating further purification or a re-evaluation of the synthetic procedure. The purity of the final compound should be further assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of 3,4-Difluoro-4'-(ethylthio)benzophenone via Friedel-Crafts acylation. The provided experimental protocol and characterization guidelines offer a comprehensive framework for researchers to prepare and validate this compound of interest. The principles and techniques discussed herein are broadly applicable to the synthesis of other substituted benzophenone derivatives, making this guide a valuable resource for the broader scientific community.

References

- Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.

-

ACS Publications. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. Retrieved from [Link]

-

Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part lll. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966.

-

ResearchGate. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,4-Difluorobenzoyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,4-Difluoro-4'-(ethylthio)benzophenone. Retrieved from [Link]

-

PubMed. (n.d.). Oxidative acylation using thioacids. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,4-Difluorobenzoyl chloride. Retrieved from [Link]

-

NIH. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluorobenzoyl chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

-

Sci-Hub. (n.d.). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.

-

ResearchGate. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzophenone, 2,4-dihydroxy-. Retrieved from [Link]

-

PubMed. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Retrieved from [Link]

-

NIH. (n.d.). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. Retrieved from [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,4-Difluoro-4'-(ethylthio)benzophenone: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-4'-(ethylthio)benzophenone is a halogenated and sulfur-containing aromatic ketone. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key synthetic considerations. As a member of the benzophenone class of compounds, which are recognized as privileged scaffolds in medicinal chemistry, this molecule holds potential as a versatile building block in the development of novel therapeutic agents and functional materials.[1] This document serves as a technical resource for researchers, offering foundational knowledge to facilitate its application in synthetic chemistry and drug discovery programs.

Molecular Structure and Physicochemical Properties

3,4-Difluoro-4'-(ethylthio)benzophenone is a diaryl ketone featuring a 3,4-difluorophenyl ring and a 4-(ethylthio)phenyl ring connected by a carbonyl group. The presence of two electron-withdrawing fluorine atoms on one aromatic ring and an electron-donating ethylthio group on the other creates a molecule with distinct electronic properties, influencing its reactivity and potential biological interactions.

Molecular Identity

| Identifier | Value |

| IUPAC Name | (3,4-Difluorophenyl)(4-(ethylthio)phenyl)methanone |

| Synonyms | 3,4-Difluoro-4'-(ethylsulfanyl)benzophenone |

| CAS Number | 845781-10-4[2] |

| Molecular Formula | C₁₅H₁₂F₂OS[2] |

| Molecular Weight | 278.32 g/mol [2] |

Physicochemical Data (Predicted and Experimental)

Quantitative physicochemical data for this specific molecule is not widely published. However, based on its structure and data for analogous compounds, the following properties can be anticipated:

| Property | Value/Prediction |

| Melting Point | Not available |

| Boiling Point | ~386.6 ± 42.0 °C (Predicted)[3] |

| Density | ~1.30 ± 0.1 g/cm³ (Predicted)[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

The structural representation of 3,4-Difluoro-4'-(ethylthio)benzophenone is depicted below:

Caption: Proposed synthetic route via Friedel-Crafts acylation.

General Experimental Protocol

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a solution of 4-(ethylthio)benzene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0 °C.

-

Addition of Acyl Chloride: A solution of 3,4-difluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours) while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 3,4-Difluoro-4'-(ethylthio)benzophenone.

Spectroscopic Characterization (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the 3,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons on the 4-(ethylthio)phenyl ring are expected to appear as two doublets.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group, typically in the upfield region (δ 1.0-3.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone carbonyl (δ ~195 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

Ethyl Group Carbons: Two signals in the aliphatic region corresponding to the methylene and methyl carbons.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band characteristic of an aryl ketone carbonyl group, typically in the range of 1650-1670 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-S Stretch: A weaker absorption band in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 278.32.

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations.

Applications in Research and Drug Development

The benzophenone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. [1]The introduction of fluorine and a thioether linkage in 3,4-Difluoro-4'-(ethylthio)benzophenone can significantly influence its pharmacokinetic and pharmacodynamic properties.

Potential as a Synthetic Intermediate

This molecule serves as a valuable synthetic intermediate for the construction of more complex molecules. The carbonyl group can be a handle for various chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or as a site for nucleophilic addition reactions. The aromatic rings can also be further functionalized.

Rationale for Use in Drug Discovery

-

Fluorine Substitution: The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. [4]* Thioether Moiety: The ethylthio group can participate in hydrogen bonding and other non-covalent interactions within a biological target. The sulfur atom can also be a site for metabolism, potentially leading to the formation of sulfoxides and sulfones, which may have different biological activities.

-

Benzophenone Core: The rigid diaryl ketone structure provides a well-defined three-dimensional arrangement of the substituents, which can be optimized for binding to specific biological targets.

While specific biological activities for 3,4-Difluoro-4'-(ethylthio)benzophenone have not been extensively reported, its structural features suggest it could be a valuable starting point for the design and synthesis of novel inhibitors for various enzymes or receptors.

Safety and Handling

Based on available safety data, 3,4-Difluoro-4'-(ethylthio)benzophenone should be handled with appropriate precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

3,4-Difluoro-4'-(ethylthio)benzophenone is a synthetically accessible compound with a molecular architecture that is of interest to medicinal chemists and materials scientists. Its combination of a fluorinated aromatic ring, a thioether linkage, and a reactive carbonyl group makes it a versatile building block for the synthesis of a wide range of derivatives. Further investigation into its biological activities and material properties is warranted to fully explore its potential applications. This guide provides a foundational understanding of its key characteristics to support and inspire future research endeavors.

References

-

Organic Syntheses Procedure, Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

- Meade, K. L., & Raines, R. T. (2018). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of organic chemistry, 83(15), 8433–8442.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Oakwood Chemical. 3,4-Difluoro-4'-(ethylthio)benzophenone. Available at: [Link]

-

ChemBK. 3,4-DIFLUORO-4'-(THIOMETHYL)BENZOPHENONE. Available at: [Link]

-

Scribd. Friedel Crafts Acylation. Available at: [Link]

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21543-21553.

-

Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Available at: [Link]

- da Silva, A. B., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(3), 278-282.

- Ahad, F., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science, 5(5), 172271.

-

ResearchGate. Three‐step synthetic approach to 4 from commercially available 2,6‐difluoro‐benzophenone. Available at: [Link]

-

Wikipedia. 4,4'-Difluorobenzophenone. Available at: [Link]

-

ResearchGate. ¹³C-NMR data of a benzophenone-derivate. Available at: [Link]

- Stoyanova, M., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6524.

-

Awatef, S. G., et al. (2018). Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-D[5][6]ithiole-3-Thione. Chemistry, 3(2), 7-14.

- Jubie, S., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical biology & drug design, 81(5), 557-576.

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Technical Guide to Procuring 3,4-Difluoro-4'-(ethylthio)benzophenone

Introduction: The Significance of a Niche Intermediate

3,4-Difluoro-4'-(ethylthio)benzophenone (CAS No. 845781-10-4) is a substituted aromatic ketone of increasing interest in the fields of medicinal chemistry and materials science.[1][2][3] Its unique structural motifs—a difluorinated phenyl ring and an ethylthio-substituted phenyl ring bridged by a carbonyl group—make it a valuable intermediate in the synthesis of complex target molecules. The fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, while the ethylthio group offers a site for further chemical modification.[4]

Given its role as a building block, the purity and reliability of the starting material are paramount. Sourcing this compound is not merely a purchasing decision; it is the foundational step of an entire research campaign. Impurities or batch-to-batch variability can introduce unforeseen variables, leading to failed reactions, irreproducible results, and significant delays in discovery pipelines. This guide provides a technical framework for researchers to identify reliable commercial suppliers, establish stringent incoming quality control, and ensure proper handling of this important reagent.

The Criticality of Supplier Selection: Beyond the Catalog Listing

Choosing a supplier for a specialized reagent like 3,4-Difluoro-4'-(ethylthio)benzophenone requires a level of due diligence that extends beyond price and availability. The causality is simple: the supplier's manufacturing and purification processes directly dictate the quality of the material that enters your laboratory, which in turn dictates the validity of your experimental outcomes.

Key Vetting Criteria:

-

Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each specific lot. This document is non-negotiable. It should detail the analytical methods used for characterization (e.g., NMR, HPLC) and the resulting purity data.[1][2]

-

Analytical Data Access: Beyond a summary CoA, inquire if the supplier can provide raw analytical data, such as NMR spectra or HPLC chromatograms. This allows for an independent expert assessment of purity and structural integrity.

-

Consistency and Scale: For drug development or long-term projects, understanding the supplier's capacity for consistent, scalable synthesis is crucial. A supplier who can provide consistent quality from milligram to kilogram scales is a valuable partner.

-

Technical Support: The ability to speak with a technical representative who understands the chemistry of the product is a strong indicator of a quality supplier.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings for 3,4-Difluoro-4'-(ethylthio)benzophenone from several known chemical suppliers. This data is intended as a representative snapshot and should be verified directly with the suppliers for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity | Notes / Available Data |

| Santa Cruz Biotechnology | 845781-10-4 | C₁₅H₁₂F₂OS | 278.32 | Research Grade | Certificate of Analysis available for specific lots. Intended for research use only.[1] |

| Oakwood Chemical | 845781-10-4 | C₁₅H₁₂F₂OS | 278.32 | >97% (Typical) | Provides MDL number (MFCD06201567) and offers CofA. Special quantities may be requested.[2] |

| BLDpharm | 845781-10-4 | C₁₅H₁₂F₂OS | 278.32 | Research Grade | Lists related chemical categories. Online ordering and COA inquiry available.[3] |

| ChemicalBook | 845781-10-4 | C₁₅H₁₂F₂OS | 278.32 | Varies | Aggregator platform listing multiple global suppliers; provides physical properties and safety data.[5] |

Workflow for Supplier Vetting and Incoming Quality Control

A systematic approach to qualifying a new batch of material is essential for experimental reproducibility. The following workflow provides a self-validating system for ensuring the identity and purity of 3,4-Difluoro-4'-(ethylthio)benzophenone.

Sources

Spectroscopic Data of 3,4-Difluoro-4'-(ethylthio)benzophenone: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3,4-Difluoro-4'-(ethylthio)benzophenone is a compound of interest, featuring a unique combination of a difluorinated phenyl ring, a ketone linker, and an ethylthio-substituted phenyl moiety. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. This approach, grounded in extensive field experience, is designed to empower researchers in their synthetic and analytical endeavors.

The structural complexity of 3,4-Difluoro-4'-(ethylthio)benzophenone necessitates a multi-faceted analytical approach. The presence of fluorine atoms introduces intricate coupling patterns in NMR spectra, while the thioether and ketone functionalities give rise to characteristic signals in IR and influence fragmentation in mass spectrometry. Understanding these spectroscopic signatures is crucial for confirming the identity, purity, and structure of the synthesized compound.

Molecular Structure and Numbering

For clarity throughout this guide, the following atomic numbering scheme will be used for 3,4-Difluoro-4'-(ethylthio)benzophenone.

Caption: Molecular structure and numbering of 3,4-Difluoro-4'-(ethylthio)benzophenone.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,4-Difluoro-4'-(ethylthio)benzophenone based on analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.8 - 7.9 | m | - | 2H | H-2', H-6' |

| ~7.6 - 7.7 | m | - | 1H | H-2 |

| ~7.5 - 7.6 | m | - | 1H | H-6 |

| ~7.3 - 7.4 | m | - | 1H | H-5 |

| ~7.2 - 7.3 | d | J ≈ 8.5 | 2H | H-3', H-5' |

| ~3.0 | q | J ≈ 7.4 | 2H | -S-CH₂ -CH₃ |

| ~1.3 | t | J ≈ 7.4 | 3H | -S-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~194 - 196 | C=O |

| ~150 - 155 (dd) | C4 |

| ~148 - 152 (dd) | C3 |

| ~140 - 142 | C4' |

| ~136 - 138 | C1' |

| ~131 - 133 | C1 |

| ~130 - 132 | C2', C6' |

| ~126 - 128 | C3', C5' |

| ~124 - 126 (d) | C6 |

| ~118 - 120 (d) | C5 |

| ~116 - 118 (d) | C2 |

| ~28 - 30 | -S -CH₂-CH₃ |

| ~14 - 16 | -S-CH₂-C H₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -135 to -140 | m | - | F (on C3) |

| ~ -145 to -150 | m | - | F (on C4) |

Table 4: Predicted IR Data (Solid, KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2970 - 2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1660 - 1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 - 1100 | Strong | C-F stretch |

| ~700 - 600 | Medium | C-S stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity |

| 278 | [M]⁺˙ (Molecular Ion) |

| 249 | [M - C₂H₅]⁺ |

| 233 | [M - SCH₂CH₃]⁺ |

| 141 | [C₇H₄F₂O]⁺ |

| 137 | [C₇H₅S]⁺ |

| 123 | [C₆H₃F₂]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented above. These protocols represent best practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3,4-Difluoro-4'-(ethylthio)benzophenone for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a proton-decoupled pulse program. The spectral width should be set to cover the expected range of fluorinated aromatic compounds (e.g., -100 to -180 ppm). A relaxation delay of 1-2 seconds and 32-64 scans are generally adequate. Use an external reference standard if high accuracy is required, or reference to a known internal standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid 3,4-Difluoro-4'-(ethylthio)benzophenone sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation from any potential impurities.

-

Set the GC oven temperature program to ensure the compound elutes at a reasonable retention time.

-

Set the ion source temperature (e.g., 230 °C) and the electron ionization energy (typically 70 eV).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons on the 4'-(ethylthio)phenyl ring (H-2', H-6', H-3', H-5') are expected to appear as two distinct multiplets due to the electron-donating nature of the ethylthio group. The protons on the 3,4-difluorophenyl ring (H-2, H-5, H-6) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ethyl group will present as a quartet for the methylene protons (-S-CH₂ -) and a triplet for the methyl protons (-S-CH₂-CH₃ ), a classic ethyl pattern.

¹³C NMR Spectrum

The ¹³C NMR spectrum will be distinguished by the downfield signal of the carbonyl carbon between 190-200 ppm. The aromatic region will show a total of eight signals, as all carbons in the two phenyl rings are chemically non-equivalent. The carbons directly bonded to fluorine (C3 and C4) will appear as doublets of doublets due to one-bond and two-bond C-F coupling. The other carbons on the difluorinated ring will also show smaller C-F couplings. The two aliphatic carbons of the ethylthio group will be found in the upfield region of the spectrum.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the fluorine substitution pattern. Two distinct multiplets are expected for the two non-equivalent fluorine atoms on the 3,4-difluorophenyl ring. The chemical shifts and coupling patterns will be influenced by their position relative to the carbonyl group and the other fluorine atom. The signals will be coupled to each other and to the aromatic protons on the same ring, leading to complex multiplets.

IR Spectrum

The IR spectrum will be dominated by a strong absorption band in the region of 1660-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic ketone. The conjugation of the carbonyl group with the two aromatic rings lowers the stretching frequency compared to a saturated ketone. Strong bands in the 1250-1100 cm⁻¹ region are indicative of C-F stretching vibrations. Aromatic C-H and C=C stretching bands will also be present, as well as aliphatic C-H stretching from the ethyl group.

Mass Spectrum

In the electron ionization mass spectrum, the molecular ion peak [M]⁺˙ is expected at m/z 278. The fragmentation pattern will be influenced by the cleavage of the bonds adjacent to the carbonyl group, which is a common fragmentation pathway for benzophenones. This will lead to the formation of acylium ions. Cleavage of the ethyl group from the sulfur atom is also a likely fragmentation pathway.

Caption: Predicted major fragmentation pathways for 3,4-Difluoro-4'-(ethylthio)benzophenone in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for 3,4-Difluoro-4'-(ethylthio)benzophenone. By synthesizing information from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The in-depth interpretation of the expected spectra, grounded in established scientific literature, will aid in the unambiguous structural confirmation of this novel molecule.

References

-

Analyst (RSC Publishing). Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. [Link]

-

Sample preparation for FT-IR. [Link]

-

NMR Sample Preparation. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

National Institutes of Health. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Link]

-

Springer Nature. Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

-

The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

UC Santa Barbara. F19 detection. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

-

Sci-Hub. Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. [Link]

-

SpectraBase. 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

a guide to 13c nmr chemical shift values. [Link]

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

-

National Institutes of Health. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Wikipedia. Mass spectrometry. [Link]

-

Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

-

ResearchGate. 13 C-NMR chemical shifts. [Link]

-

National Institutes of Health. MolDiscovery: learning mass spectrometry fragmentation of small molecules. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Semantic Scholar. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. [Link]

- European Patent Office.

An In-depth Technical Guide to the Solubility Profile of 3,4-Difluoro-4'-(ethylthio)benzophenone

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the issue of solubility. A molecule's ability to dissolve in a given solvent system governs its bioavailability, its formulation possibilities, and ultimately, its efficacy and safety. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and a critical determinant of a program's success. This guide provides a detailed exploration of the solubility profile of 3,4-Difluoro-4'-(ethylthio)benzophenone, a compound of interest in contemporary medicinal chemistry. While specific experimental data for this compound is not publicly available, this document will leverage established principles of physical chemistry and proven experimental methodologies to provide a robust framework for its characterization. By grounding our discussion in the well-understood behavior of analogous benzophenone derivatives, we aim to equip the reader with the knowledge and practical insights necessary to approach the solubility assessment of this and similar molecules with scientific rigor.

Physicochemical Characterization of 3,4-Difluoro-4'-(ethylthio)benzophenone

A thorough understanding of a molecule's intrinsic properties is a prerequisite for predicting and interpreting its solubility. 3,4-Difluoro-4'-(ethylthio)benzophenone is a substituted benzophenone with the following key characteristics:

The structure of 3,4-Difluoro-4'-(ethylthio)benzophenone, characterized by a benzophenone core with difluoro substitutions on one phenyl ring and an ethylthio group on the other, suggests a molecule of moderate polarity. The presence of the fluorine atoms and the sulfur atom introduces electronegative and polarizable elements, respectively, which will influence its interactions with various solvents. The benzophenone backbone provides a significant nonpolar surface area. The interplay of these structural features dictates the compound's solubility, which is expected to be poor in aqueous media and favorable in organic solvents.

Theoretical Framework for Solubility Assessment

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative and predictive approach involves considering the intermolecular forces at play between the solute (3,4-Difluoro-4'-(ethylthio)benzophenone) and the solvent. The dissolution process can be conceptualized as a three-step process:

-

Cavity Formation: The solvent molecules must create a space to accommodate the solute molecule.

-

Solute-Solute Interaction Breaking: The forces holding the solute molecules together in the crystal lattice must be overcome.

-

Solute-Solvent Interaction Formation: New attractive forces are established between the solute and solvent molecules.

The overall enthalpy of dissolution is the sum of the energies involved in these three steps. For dissolution to be favorable, the energy released from solute-solvent interactions should compensate for the energy required for cavity formation and breaking solute-solute interactions.

Experimental Protocol for Determining the Solubility Profile

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 3,4-Difluoro-4'-(ethylthio)benzophenone. This protocol is designed to be a self-validating system, incorporating best practices to ensure data accuracy and reproducibility.

Materials and Equipment

-

3,4-Difluoro-4'-(ethylthio)benzophenone (purity >97%)[1]

-

A diverse panel of solvents (HPLC grade or higher) with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, and n-octanol).[3][4]

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)[5]

-

UV-Vis spectrophotometer[6]

-

Calibrated glassware

Experimental Workflow

The experimental workflow for determining the equilibrium solubility of 3,4-Difluoro-4'-(ethylthio)benzophenone is depicted in the following diagram:

Figure 1: A schematic representation of the experimental workflow for determining the equilibrium solubility of a compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3,4-Difluoro-4'-(ethylthio)benzophenone into a series of glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the selected solvent.

-

-

Equilibration:

-

Tightly cap the vials and vortex them vigorously to suspend the compound.

-

Place the vials in a thermostatic shaker and incubate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The shaking ensures continuous mixing and facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5] A well-characterized method for benzophenone derivatives can be adapted for this purpose.[5][6]

-

Prepare a calibration curve using standard solutions of 3,4-Difluoro-4'-(ethylthio)benzophenone of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by back-calculating from the diluted sample concentration and the dilution factor.

-

Predicted Solubility Profile and Data Presentation

While experimental data is not available, a hypothetical solubility profile can be predicted based on the structural features of 3,4-Difluoro-4'-(ethylthio)benzophenone and the principles of solubility. The compound is expected to exhibit low solubility in polar protic solvents like water and higher solubility in a range of organic solvents. The predicted solubility data is summarized in the table below.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (mg/mL) |

| Water | 80.1 | < 0.01 |

| Methanol | 32.7 | 1 - 10 |

| Ethanol | 24.5 | 5 - 20 |

| Isopropanol | 19.9 | 10 - 50 |

| Acetonitrile | 37.5 | 20 - 100 |

| Acetone | 20.7 | > 100 |

| Ethyl Acetate | 6.0 | > 100 |

| n-Octanol | 10.3 | 10 - 50 |

Note: The predicted solubility values are estimates and should be confirmed by experimental determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 3,4-Difluoro-4'-(ethylthio)benzophenone. A detailed, scientifically sound experimental protocol has been outlined, emphasizing the importance of rigorous methodology for obtaining reliable data. Although specific experimental values for this compound are not yet published, the principles and procedures detailed herein provide a clear path forward for its characterization. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of factors that can influence solubility, such as pH, temperature, and the presence of co-solvents. A thorough understanding of the solubility of 3,4-Difluoro-4'-(ethylthio)benzophenone will be invaluable for its continued development in any pharmaceutical or chemical application.

References

-

Journal of Chemical & Engineering Data. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ACS Publications. [Link]

-

Journal of Chemical & Engineering Data. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ACS Publications. [Link]

-

ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluoro benzophenone.

-

PubChem. (n.d.). 3,4-Difluorothiophene. [Link]

-

Oakwood Chemical. (n.d.). 3,4-Difluoro-4'-(ethylthio)benzophenone. [Link]

-

PeerJ. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. [Link]

-

Semantic Scholar. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. [Link]

-

Chemistry Central Journal. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Link]

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

NIST WebBook. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. [Link]

Sources

- 1. 3,4-Difluoro-4'-(ethylthio)benzophenone [oakwoodchemical.com]

- 2. 845781-10-4|3,4-Difluoro-4'-(ethylthio)benzophenone|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]

- 6. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 3,4-Difluoro-4'-(ethylthio)benzophenone for Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold